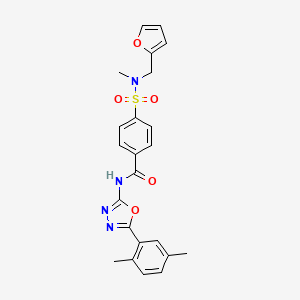

N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide

Descripción

N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 2,5-dimethylphenyl group at the 5-position. The benzamide moiety is further modified with a sulfamoyl group bearing a furan-2-ylmethyl and methyl substituent.

Propiedades

IUPAC Name |

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O5S/c1-15-6-7-16(2)20(13-15)22-25-26-23(32-22)24-21(28)17-8-10-19(11-9-17)33(29,30)27(3)14-18-5-4-12-31-18/h4-13H,14H2,1-3H3,(H,24,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIVGKJIAIFYQOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide is a complex organic compound that belongs to the oxadiazole derivative class. This compound has gained attention for its potential biological activities, particularly in medicinal chemistry. The structure contains an oxadiazole ring, which is known for its diverse biological properties.

- Molecular Formula : C23H24N4O3S

- Molecular Weight : Approximately 440.53 g/mol

- CAS Number : Not specifically listed in the search results but can be derived from the compound's structure.

Synthesis

The synthesis of this compound typically involves multi-step reactions that require precise control over conditions such as temperature and concentration. Advanced techniques like continuous flow reactors are often employed to enhance yield and purity.

Anticancer Activity

Recent studies indicate that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structural features have been tested against various cancer cell lines, showing promising results:

| Compound | Cell Line Tested | Percent Growth Inhibition (PGI) |

|---|---|---|

| 6h | SNB-19 | 86.61% |

| OVCAR-8 | 85.26% | |

| NCI-H40 | 75.99% | |

| HOP-92 | 67.55% | |

| MDA-MB-231 | 56.53% |

These findings suggest that the presence of specific substituents on the oxadiazole ring enhances its cytotoxic activity against cancer cells .

The mechanism by which this compound exerts its biological effects may involve interaction with various cellular targets. The oxadiazole moiety is known to influence signaling pathways related to cell proliferation and apoptosis .

Antimicrobial Activity

In addition to anticancer properties, oxadiazole derivatives have shown antimicrobial activity against various pathogens. The structural components of these compounds can affect their ability to inhibit bacterial growth and may serve as a foundation for developing new antibiotics .

Study 1: Anticancer Efficacy

A comprehensive study evaluated several oxadiazole derivatives for their anticancer efficacy using the National Cancer Institute (NCI) database. The results indicated that compounds structurally related to this compound demonstrated IC50 values lower than those of standard chemotherapeutics like doxorubicin .

Study 2: Structure-Activity Relationship (SAR)

Research focused on the SAR of oxadiazole derivatives revealed that specific substitutions on the phenyl ring significantly enhance biological activity. For example, methyl groups at certain positions were found to increase cytotoxicity against tumor cells . This highlights the importance of molecular modifications in optimizing therapeutic efficacy.

Study 3: Antimicrobial Potential

Another investigation assessed the antimicrobial potential of similar compounds against Gram-positive and Gram-negative bacteria. The findings underscored the effectiveness of oxadiazole derivatives in inhibiting bacterial growth, suggesting their utility in developing new antimicrobial agents .

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including the compound . The following key findings illustrate its efficacy:

- Mechanism of Action : Research indicates that compounds containing the oxadiazole moiety can inhibit cancer cell proliferation through multiple mechanisms, such as inducing apoptosis and inhibiting angiogenesis. For instance, derivatives of 1,3,4-oxadiazoles have shown promising results against various cancer cell lines, including leukemia and breast cancer .

- In Vitro Studies : A study conducted by Abdel K. Mansour et al. synthesized several 1,3,4-oxadiazole derivatives and tested them against NCI-58 human cancer cell lines. One derivative exhibited over 90% inhibition against multiple cancer types, indicating strong antiproliferative activity .

- Case Studies : Specific case studies have demonstrated that compounds similar to N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide showed significant cytotoxicity against leukemia cell lines (CCRF-CEM and K-562), further validating the therapeutic potential of this chemical structure .

Synthesis and Characterization

The synthesis of this compound involves several steps:

- Starting Materials : The synthesis typically begins with readily available precursors like 2,5-dimethylphenyl hydrazine and furan derivatives.

- Cyclization Reaction : The formation of the oxadiazole ring is achieved through cyclization reactions involving thiosemicarbazides or hydrazides under acidic or basic conditions.

- Final Coupling : The final product is obtained by coupling the oxadiazole derivative with a sulfonamide moiety to enhance biological activity .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of oxadiazole derivatives:

| Structural Feature | Impact on Activity |

|---|---|

| Oxadiazole Ring | Essential for anticancer activity |

| Sulfonamide Group | Enhances solubility and bioavailability |

| Substituents on Phenyl | Modulate potency and selectivity |

The presence of specific substituents on the phenyl rings can significantly alter the compound's interaction with biological targets, thus influencing its therapeutic efficacy .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

To contextualize its properties, we compare this compound with other 1,3,4-oxadiazole derivatives and sulfonamide-containing analogs reported in the literature.

Structural Analogues from

The study in Arabian Journal of Medicinal Chemistry (2020) describes four 1,3,4-oxadiazole derivatives (7c–7f) with thiazole and sulfanyl-propanamide substituents . Key comparisons include:

Key Differences :

- The target compound replaces the thiazole-propanamide chain (in 7c–7f) with a furan-sulfamoyl benzamide group, likely enhancing solubility due to the polar sulfonamide moiety.

Antifungal 1,3,4-Oxadiazoles ()

Two antifungal 1,3,4-oxadiazoles, LMM5 and LMM11 , share structural similarities with the target compound:

| Compound | Core Structure | Substituents | Antifungal Activity (vs. C. albicans) |

|---|---|---|---|

| LMM5 | 1,3,4-oxadiazole | 4-[benzyl(methyl)sulfamoyl]benzamide, 5-(4-methoxyphenyl)methyl | IC₅₀: 8.2 µM |

| LMM11 | 1,3,4-oxadiazole | 4-[cyclohexyl(ethyl)sulfamoyl]benzamide, 5-(furan-2-yl) | IC₅₀: 12.5 µM |

| Target | 1,3,4-oxadiazole | 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide, 5-(2,5-dimethylphenyl) | Not tested |

Key Insights :

- The furan-2-yl group in LMM11 and the target compound may enhance binding to fungal thioredoxin reductase, a mechanism proposed for LMM11 .

Insecticidal Oxadiazoles ()

Compounds a4 and a5 from Design, Synthesis, and Toxicological Activities... () are oxadiazole derivatives with furan-carboxamide substituents:

| Compound | Structure | Insecticidal Activity (vs. Spodoptera frugiperda) |

|---|---|---|

| a4 | N-[5-(cyanomethyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide | LC₅₀: 0.45 mg/mL |

| a5 | N-(5-phenyl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide | LC₅₀: 0.78 mg/mL |

| Target | N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-(sulfamoyl)benzamide | Not tested |

Key Differences :

- The target compound’s sulfamoyl benzamide group replaces the simpler furan-carboxamide in a4/a3. This substitution may reduce insecticidal efficacy but increase selectivity for eukaryotic targets (e.g., fungi) due to sulfonamide’s role in enzyme inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.